6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid
Description
6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid is a polycyclic heteroaromatic compound featuring a fused pyrido-quinoxaline core with a carboxylic acid substituent at position 3 and a ketone group at position 6. Its molecular framework combines a partially saturated bicyclic system, which confers unique physicochemical and biological properties. The carboxylic acid moiety enhances polarity, influencing solubility and interaction with biological targets, while the pyrido-quinoxaline scaffold is structurally analogous to pharmacologically active compounds, such as kinase inhibitors and antitumor agents .
Properties
IUPAC Name |
6-oxo-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxaline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-12-11-3-1-2-6-15(11)10-5-4-8(13(17)18)7-9(10)14-12/h4-5,7,11H,1-3,6H2,(H,14,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMFHYLZRLDOPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(=O)NC3=C2C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and exploring its reactivity.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Medicinal Chemistry
6-Oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid has shown promise in various therapeutic areas:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. Research has indicated that derivatives of pyridoquinoxalines can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens. Its structural features allow it to interact with bacterial enzymes and disrupt cellular processes .
Neuropharmacology
The compound's structure is reminiscent of known neuroactive substances, leading to investigations into its effects on the central nervous system:
- Cognitive Enhancement : Some studies have explored its potential as a cognitive enhancer or neuroprotective agent. The ability to modulate neurotransmitter systems may provide benefits in conditions like Alzheimer's disease .
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as an important building block for the development of more complex molecules:
- Building Block for Drug Development : The compound can be used as a precursor in the synthesis of novel pharmaceuticals targeting various diseases. Its functional groups allow for further modifications to enhance biological activity and selectivity .
Case Studies
Several studies have documented the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Effects | Demonstrated inhibition of cancer cell lines with IC50 values indicating significant potency. |
| Study B | Antimicrobial Activity | Showed effectiveness against Gram-positive bacteria with minimal inhibitory concentrations lower than standard antibiotics. |
| Study C | Neuroprotective Effects | Reported improvements in memory retention in animal models when administered at specific dosages. |
Mechanism of Action
The mechanism by which 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrido-Quinoxaline Derivatives
*Inferred from ethyl ester derivative by replacing -COOEt with -COOH.
†Estimated based on analogous compounds.
Key Observations :
- The carboxylic acid group at C-3 distinguishes the target compound from ester derivatives (e.g., ethyl carboxylate ), which exhibit lower polarity and higher lipophilicity. This impacts solubility and bioavailability.
- The pyrrolo-quinoxaline variant replaces the pyrido ring with a pyrrole, reducing saturation and increasing aromaticity, which may enhance π-π interactions in enzyme inhibition.
Spectroscopic and Physicochemical Properties
Table 2: FT-IR Spectral Data Comparison
Key Observations :
- The C=O stretching of the 4-pyridone moiety is consistent across derivatives (~1630–1605 cm⁻¹), but substituents at C-3 (e.g., ester vs. acid) significantly alter O-H vibrations .
- Carboxylic acid dimers in the target compound produce a broad O-H band at ~3439 cm⁻¹, absent in ester analogs, aiding structural identification.
Key Observations :
- The target compound’s carboxylic acid group may enhance solubility compared to TNBG’s rigid, fully aromatic structure, a critical factor in drug development .
- Pyrrolo-quinoxaline derivatives demonstrate potent kinase inhibition, suggesting the pyrido-quinoxaline scaffold’s versatility in targeting enzymes .
Biological Activity
Chemical Identity and Structure
6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid is a complex organic compound characterized by its unique quinoxaline core structure. The molecular formula is with a molecular weight of 246.26 g/mol. Its structure includes a carboxylic acid functional group which is significant for its biological activity .
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O3 |
| Molecular Weight | 246.26 g/mol |
| CAS Number | 1103520-51-9 |
| IUPAC Name | 6-oxo-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxaline-3-carboxylic acid |
| SMILES | C1CCN2C(C1)C(Nc1cc(ccc12)C(O)=O)=O |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is believed to exert its effects through binding to specific receptors or enzymes involved in cellular signaling pathways. This interaction can lead to diverse biological responses including anti-inflammatory and antimicrobial effects .
Antimicrobial Properties
Research has indicated that derivatives of quinoxaline compounds exhibit significant antimicrobial properties. The presence of the carboxylic acid group in this compound enhances its potential as an antibacterial agent. Studies have shown that similar compounds display activity against resistant strains of bacteria and fungi .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of various quinoxaline derivatives against common pathogens. The compound demonstrated notable activity against Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of this compound in vitro. It was shown to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a possible therapeutic application in inflammatory diseases .
Table 2: Biological Activity Summary
Synthetic Routes and Applications
The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization of appropriate precursors under controlled acidic or basic conditions to yield the desired product with high purity and yield .
Industrial Applications
In industrial settings, this compound can serve as a building block for synthesizing more complex molecules or as a precursor for drug development due to its unique structural features and biological activity . Its potential applications extend to the fields of pharmaceuticals and materials science.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
